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Cat. No.: B3043659

Get Quote

Executive Summary
2-Hydroxy-6-iodobenzoic acid (6-ISA) [CAS: 89677-81-6] represents a unique structural

subclass of salicylates where the iodine atom is positioned ortho to the carboxylic acid group

and meta to the phenolic hydroxyl. Unlike its more common regioisomer, 5-iodosalicylic acid (5-

ISA), the 6-iodo substitution introduces significant steric inhibition of resonance, forcing the

carboxyl group out of planarity with the benzene ring.[1]

This guide provides a technical comparison of the UV-Vis absorption properties of 6-ISA

against its primary alternatives. It is designed for researchers requiring precise identification of

metabolic intermediates or ligand purity assessment in coordination chemistry.[1]

Comparative Spectral Analysis
The UV-Vis spectrum of salicylates is heavily influenced by pH and substituent position. The

table below contrasts the target analyte (6-ISA) with the parent compound and its planar

isomer.
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Table 1: Comparative UV-Vis Absorption Data
(Ethanol/Water Matrix)

Compound Structure
Primary

(nm)

Secondary

(nm)

Mechanistic
Driver

Salicylic Acid

(SA)
Parent

230 (

)

296-300 (

)

Planar

intramolecular H-

bond

(C=O...HO).

5-Iodosalicylic

Acid

para-Iodo (to

OH)
235

315-320

(Bathochromic)

Extended

conjugation +

Heavy atom

effect.

2-Hydroxy-6-

iodobenzoic Acid

ortho-Iodo (to

COOH)
228-232

285-295

(Hypsochromic*)

Steric Inhibition

of Resonance.

*Note: The "Hypsochromic" shift is relative to the 5-iodo isomer.[1] While iodine is an

auxochrome (red-shifting), the steric bulk at the 6-position twists the carboxyl group, breaking

the conjugation required for the long-wavelength shift observed in 5-ISA.[1]

Mechanistic Insight: The "Ortho Effect"
In 6-ISA, the iodine atom (Van der Waals radius

) physically clashes with the carboxyl group.[1] This forces the C-C bond connecting the ring to
the carboxylate to rotate, reducing the overlap between the

-system of the benzene ring and the

-system of the carbonyl.[1]

Consequence: The secondary absorption band (typically associated with the conjugated

system) decreases in intensity (hypochromic) and shifts to a lower wavelength compared to

the planar 5-ISA.[1]
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Experimental Protocol: Spectral Determination
To obtain reproducible extinction coefficients for 6-ISA, strict control of pH is required to

distinguish between the neutral acid, the mono-anion (carboxylate), and the di-anion

(phenolate).[1]

Protocol: pH-Dependent UV-Vis Characterization
Objective: Determine the molar extinction coefficient (

) and

for 6-ISA.

Reagents:
Analyte: 2-Hydroxy-6-iodobenzoic acid (>97% purity).[2]

Solvent A (Acidic): 0.1 M HCl in Ethanol/Water (1:1).

Solvent B (Basic): 0.1 M NaOH in Ethanol/Water (1:1).

Blank: Corresponding solvent without analyte.[1]

Workflow:
Stock Preparation: Dissolve 10.0 mg of 6-ISA in 10 mL of absolute ethanol (Concentration

mM). Sonicate for 5 minutes to ensure complete dissolution.

Working Dilutions:

Take 100

L of Stock and dilute to 10 mL with Solvent A (Final

M).

Take 100

L of Stock and dilute to 10 mL with Solvent B (Final
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M).

Baseline Correction: Place the "Blank" cuvette in the reference holder. Run a baseline scan

from 200 nm to 400 nm.[1]

Measurement: Scan the sample from 200 nm to 400 nm. Scan speed: Medium (approx. 200

nm/min).[1]

Data Analysis:

Identify

.[1]

Calculate

using Beer-Lambert Law:

Self-Validation Check: The acidic scan (neutral species) should show a blue-shifted

compared to the basic scan (anionic species), typically by 10-20 nm.[1]

Structural Identification Logic
The following diagram illustrates the decision logic for distinguishing 6-ISA from its isomers

using spectral data.
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Unknown Iodinated Salicylate Sample

Measure UV-Vis (Ethanol)

Is Primary Lambda_max > 310 nm?

Likely 5-Iodosalicylic Acid
(Extended Conjugation)

Yes

Analyze 280-300 nm Region

No

Is Band Intensity (epsilon) < 3000?

Likely 2-Hydroxy-6-iodobenzoic Acid
(Steric Inhibition of Resonance)

Yes (Weak/Shifted Band)

Likely Salicylic Acid (No Iodine)
Check Mass Spec to Confirm

No (Standard Profile)

Click to download full resolution via product page

Caption: Decision tree for differentiating salicylate isomers based on the "Ortho Effect" on

conjugation bands.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b3043659?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3043659?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

